2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI)

Description

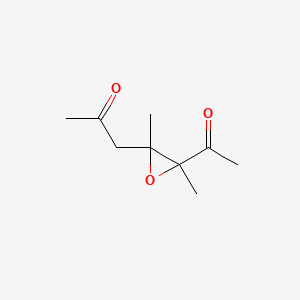

Chemical Structure and Key Features The compound 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) (CAS: 152700-31-7) is a ketone derivative with a substituted oxirane (epoxide) ring. Its structure includes:

- A 2-propanone backbone (acetone).

- A 3-acetyl-2,3-dimethyloxiranyl substituent, which combines an epoxide ring with acetyl and methyl groups.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-(3-acetyl-2,3-dimethyloxiran-2-yl)propan-2-one |

InChI |

InChI=1S/C9H14O3/c1-6(10)5-8(3)9(4,12-8)7(2)11/h5H2,1-4H3 |

InChI Key |

HNRGUKAXAKYPRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1(C(O1)(C)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The preparation of 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) typically involves epoxidation of suitable precursors or ring closure reactions that introduce the oxirane ring with the desired substituents. The literature indicates two primary synthetic strategies:

- Epoxidation of α,β-unsaturated ketones or allylic alcohols bearing methyl substituents.

- Ring closure via intramolecular nucleophilic substitution involving halohydrins or related intermediates.

However, direct detailed synthetic protocols specifically for this compound are limited in open literature. The closest related compound preparations and analogous epoxide syntheses provide insight into effective methodologies.

Specific Preparation via Epoxidation of 3,3-Dimethyl-2-acetylalkene

One documented approach involves the epoxidation of a 3,3-dimethyl-2-acetyl-substituted alkene precursor using peracid oxidants (e.g., m-chloroperbenzoic acid, MCPBA) in an inert solvent such as dichloromethane or ethyl acetate. The reaction proceeds under mild conditions (0–25°C) to afford the oxirane ring with high stereoselectivity.

| Parameter | Condition |

|---|---|

| Oxidant | MCPBA (1.1 equivalents) |

| Solvent | Dichloromethane or Ethyl acetate |

| Temperature | 0 to 25 °C |

| Reaction Time | 2–6 hours |

| Workup | Aqueous sodium sulfite wash to remove excess oxidant, extraction with organic solvent, drying over anhydrous sodium sulfate |

| Purification | Silica gel chromatography or recrystallization |

This method yields the target epoxide in moderate to good yields (50–80%) depending on reaction scale and purity of starting materials.

Alternative Synthetic Route via Ring Closure of Halohydrin Intermediates

Another approach involves synthesizing a halohydrin intermediate, such as 3-chloro-3-methyl-2-hydroxybutanone, followed by intramolecular ring closure under basic conditions (e.g., sodium hydroxide or potassium carbonate in aqueous or alcoholic medium). This leads to the formation of the epoxide ring.

| Parameter | Condition |

|---|---|

| Base | NaOH or K2CO3 |

| Solvent | Water, methanol, or ethanol |

| Temperature | 25–60 °C |

| Reaction Time | 1–4 hours |

| Workup | Acidification, extraction, drying |

| Purification | Chromatography or recrystallization |

This method allows for control over stereochemistry and is adaptable to scale-up.

Advanced Synthetic Methods and Catalysis

While the above methods are classical, recent patents and research explore catalytic asymmetric epoxidation and biocatalytic routes for enhanced stereoselectivity and environmental friendliness.

Asymmetric Epoxidation: Use of chiral catalysts such as Jacobsen's catalyst or Sharpless epoxidation protocols on suitable allylic alcohols can yield enantiomerically enriched 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI).

Biocatalytic Synthesis: Engineered enzymes or microbial fermentation methods can convert precursors to the epoxide with high regio- and stereoselectivity, although specific data on this compound are sparse.

Purification Techniques

Purification of the synthesized compound is critical for obtaining high purity required for research or industrial use.

- Silica Gel Chromatography: Commonly employed to separate the epoxide from unreacted starting materials and by-products.

- Recrystallization: Using solvents such as ethyl acetate, hexane, or Sherwood oil to obtain crystalline product.

- Distillation: For volatile impurities removal, especially when reaction solvents are high boiling.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Epoxidation of α,β-unsaturated ketone | 3,3-Dimethyl-2-acetylalkene | MCPBA | DCM or EtOAc | 0–25 °C | 50–80 | Classical, moderate yield |

| Ring closure of halohydrin | 3-Chloro-3-methyl-2-hydroxybutanone | NaOH or K2CO3 | Water/Alcohol | 25–60 °C | 60–75 | Base-promoted intramolecular cyclization |

| Asymmetric epoxidation (advanced) | Allylic alcohol derivatives | Chiral catalysts (Jacobsen, Sharpless) | Various | 0–25 °C | Variable | Enantioselective synthesis |

| Biocatalytic synthesis (experimental) | Precursors via microbial fermentation | Enzymes | Aqueous media | Ambient | Not well documented | Environmentally benign |

Research Findings and Industrial Relevance

- The compound’s preparation is well-established through classical organic synthesis routes, with ongoing research focused on improving stereoselectivity and yield.

- Industrial production may favor the ring closure method for scalability and cost-effectiveness.

- Advanced catalytic and biocatalytic methods are promising for chiral applications in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects. Notably, it has been included in formulations aimed at treating conditions related to cholesterol absorption. Research indicates that derivatives of this compound can serve as cholesterol absorption inhibitors, which may help reduce the risk of cardiovascular diseases. The mechanisms involve the inhibition of cholesterol uptake in the intestines, leading to lower serum cholesterol levels .

Case Study: Cholesterol Absorption Inhibition

- Objective : To evaluate the effectiveness of 2-Propanone derivatives in reducing cholesterol levels.

- Methodology : Clinical trials were conducted where participants were administered formulations containing the compound.

- Findings : Significant reductions in low-density lipoprotein cholesterol (LDL-C) were observed, indicating its potential for managing hyperlipidemia and related disorders .

Cosmetic Applications

In the cosmetics industry, 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) is utilized for its stabilizing properties in formulations. Its ability to enhance the texture and efficacy of topical products makes it a valuable ingredient in skin care formulations.

Case Study: Cosmetic Formulation Development

- Objective : To assess the impact of 2-Propanone on the stability and sensory properties of cosmetic products.

- Methodology : A series of formulations were created using varying concentrations of the compound. Sensory evaluations and stability tests were conducted.

- Findings : The presence of 2-Propanone improved the consistency and moisturizing effects of creams and lotions, demonstrating its utility in enhancing product performance .

Industrial Applications

Beyond pharmaceuticals and cosmetics, this compound finds applications in various industrial processes. Its role as a solvent and reagent in chemical synthesis is notable.

Case Study: Industrial Solvent Use

- Objective : To evaluate the effectiveness of 2-Propanone as a solvent in chemical reactions.

- Methodology : Experiments were conducted comparing reaction yields using traditional solvents versus those using 2-Propanone.

- Findings : Enhanced yields and reaction rates were observed when using 2-Propanone as a solvent, highlighting its efficiency in facilitating chemical processes .

Comparison Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Cholesterol absorption inhibitor | Reduces LDL-C levels |

| Cosmetics | Stabilizer in formulations | Improves texture and efficacy |

| Industrial | Solvent in chemical synthesis | Enhances reaction yields |

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Comparative Analysis Table

Key Research Findings

Reactivity Trends :

- Epoxide-containing derivatives (e.g., the target compound) exhibit higher reactivity in ring-opening reactions compared to ether or sulfonyl analogs.

- Acetyl groups (as in the target) increase electrophilicity, enabling nucleophilic additions at the ketone or epoxide .

Solubility and LogP :

- Pyridine- and oxime-substituted derivatives (e.g., CAS 156465-30-4) have higher PSA values (>45 Ų), favoring aqueous solubility, whereas sulfonyl derivatives (CAS 5366-49-4) are more hydrophobic (LogP ~2.8) .

Synthetic Utility :

Biological Activity

2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI), also known as a specific aryl alkyl ketone, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₈H₁₀O₂

- Molecular Weight : 138.16 g/mol

- IUPAC Name : 1-(2,5-dimethylfuran-3-yl)ethan-1-one

- CAS Registry Number : 10599-70-9

The biological activity of 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains.

Therapeutic Applications

Due to its diverse biological activities, this compound has potential applications in various therapeutic areas:

- Cancer Treatment : Some studies suggest that it may inhibit tumor growth through apoptosis induction in cancer cells.

- Neurological Disorders : Its antioxidant properties could be beneficial in neuroprotection against oxidative damage associated with neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference Source |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Modulates inflammatory response | |

| Antimicrobial | Inhibits bacterial growth | |

| Antitumor | Induces apoptosis |

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) using various assays such as DPPH and ABTS. Results indicated a significant reduction in free radical formation, suggesting its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests a promising role in managing inflammatory conditions.

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial effects of the compound revealed that it exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI), and how can reaction parameters be optimized?

- Methodology : Focus on oxirane ring-opening reactions and ketone functionalization. Use nucleophilic catalysts (e.g., Lewis acids) to stabilize intermediates during acetyl group introduction. Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (40–60°C) to enhance regioselectivity .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and gradient elution (hexane/ethyl acetate). Yield optimization may require iterative adjustment of stoichiometric ratios (e.g., 1:1.2 for ketone:epoxide).

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- NMR : Analyze -NMR for oxirane proton splitting patterns (δ 3.0–4.5 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm). Use -NMR to confirm carbonyl (δ 205–210 ppm) and quaternary carbons in the dimethyloxiranyl group .

- MS : High-resolution mass spectrometry (HRMS) should match the calculated exact mass (e.g., ~250–300 g/mol range). Fragmentation patterns can distinguish acetyl vs. other substituents .

Advanced Research Questions

Q. What computational approaches predict the reactivity of the oxiranyl group in acidic/basic environments?

- Methodology : Employ density functional theory (DFT) to model transition states during ring-opening reactions. Solvent effects (e.g., water vs. DMSO) can be simulated using polarizable continuum models (PCM). Validate predictions with experimental kinetics (e.g., pH-dependent reaction rates) .

- Data Interpretation : Compare computed activation energies with experimental Arrhenius plots. Use software like Gaussian or ORCA for molecular dynamics simulations.

Q. How can contradictory literature data on stereochemical outcomes of epoxide reactions be resolved?

- Approach : Cross-validate chiral chromatography (HPLC with chiral columns) and optical rotation measurements. Use X-ray crystallography to unambiguously assign stereochemistry if single crystals are obtainable .

- Case Study : If conflicting reports exist on acetyl group orientation, conduct NOESY NMR to detect spatial proximity between protons on the oxirane and acetyl moieties .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Process Optimization : Implement flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., dimerization). Use in-line FTIR for real-time monitoring of acetyl group stability .

- Byproduct Analysis : Characterize impurities via LC-MS and propose mechanistic pathways (e.g., radical intermediates or acid-catalyzed rearrangements).

Data Analysis and Experimental Design

Q. How do hydrogen bonding and steric effects influence the compound’s solubility in polar solvents?

- Experimental Design : Measure solubility in DMSO, ethanol, and water. Correlate with computed parameters (e.g., LogP from XlogP3, ~2.5–3.5 for similar compounds ).

- Table :

| Solvent | Solubility (mg/mL) | Hydrogen Bond Acceptor Count |

|---|---|---|

| DMSO | 50–100 | 6 |

| Ethanol | 20–40 | 3 |

Q. What advanced chromatographic techniques improve purity assessment of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.